9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
Description
This compound belongs to the spirochromenooxazine class, characterized by a fused chromene-oxazine core and a spiro-linked cyclohexane ring. Spiro compounds are notable for their conformational rigidity, which often enhances binding specificity in biological or material applications.
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
9-cyclopentylspiro[8,10-dihydro-3H-pyrano[2,3-f][1,3]benzoxazine-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C21H27NO3/c23-18-12-21(10-4-1-5-11-21)25-20-16(18)8-9-19-17(20)13-22(14-24-19)15-6-2-3-7-15/h8-9,15H,1-7,10-14H2 |
InChI Key |
YUJRYMJBYJFYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford similar spiro compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 9-cyclopentyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, similar compounds have been shown to inhibit enzymes or receptors, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
- 9-(Furan-2-ylmethyl) analog (): Replacing the cyclopentyl group with a furan-2-ylmethyl substituent introduces an aromatic heterocycle. This substitution likely enhances π-π stacking interactions but reduces steric bulk compared to the cyclopentyl group. Such differences could impact solubility and target affinity .
- 8-(4-Dimethylamino-phenyl) spirooxazine (): Incorporates a dimethylamino-phenyl group, which may confer pH-dependent electronic properties (e.g., charge transfer) useful in photochromic materials. The absence of such groups in the target compound suggests a divergent application scope .
Core Structure Comparisons
- Spiro[benzo[c]azepine-1,1’-cyclohexan] derivatives (): These feature a benzoazepine core instead of chromenooxazine. The azepine ring introduces basic nitrogen atoms, enabling protonation and altering pharmacokinetic properties (e.g., membrane permeability). By contrast, the oxazine ring in the target compound may favor hydrogen bonding .
Bioactivity Insights (Indirect)
highlights that polyphenolic compounds with ortho-dihydroxy groups exhibit strong DPPH radical scavenging (IC₅₀ < 10 μg/mL). The target compound lacks such hydroxyl groups, implying lower antioxidant activity compared to these analogs. However, its spiro architecture could stabilize reactive intermediates, enabling unique redox behavior .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Steric vs. Electronic Effects : The cyclopentyl group’s steric bulk may hinder rotational freedom, improving thermal stability compared to smaller substituents (e.g., furan-2-ylmethyl). This property is critical for materials science applications like photochromic films .
- Bioactivity Gaps : While underscores the importance of hydroxyl groups for antioxidant activity, the target compound’s lack thereof implies alternative mechanisms (e.g., radical stabilization via spiro conjugation) warrant further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
